molecular formula C16H11N3O2S B2835899 4-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 1211267-04-7

4-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

Cat. No. B2835899
CAS RN: 1211267-04-7
M. Wt: 309.34
InChI Key: WKQPANLGVMASLM-UHFFFAOYSA-N
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Description

The compound “4-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide” contains several functional groups including a cyano group (-CN), an isoxazole ring, a thiophene ring, and a benzamide group. These groups are common in many biologically active compounds and are often used in the synthesis of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of a similar compound has been studied . The compound was found to be monoclinic with a specific set of atomic coordinates .


Chemical Reactions Analysis

Compounds with similar structures can undergo a variety of chemical reactions. For example, N-cyanoacetamides can react with common bidentate reagents to form a variety of heterocyclic compounds .

Mechanism of Action

Target of Action

It is suggested that the compound may interact with lipophilic amino acids such as leu4607, ile406, ala410 .

Mode of Action

It is known that cyanoacetamide-n-derivatives, a class to which this compound belongs, are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

It is known that cyanoacetamide derivatives can participate in a variety of condensation and substitution reactions . These reactions can lead to the formation of various heterocyclic compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

The compound was synthesized and purified by recrystallization using ethyl acetate . This suggests that the compound might be soluble in organic solvents, which could influence its absorption and distribution in the body.

Result of Action

It is suggested that the compound may have a high binding energy, indicating a potential for further structure optimization and the need for in-depth studies as a possible 5-lox inhibitor .

Action Environment

The synthesis of the compound involved stirring of ethyl cyanoacetate with amines at 70 °c for 6 hours, then leaving it to stir at room temperature overnight . This suggests that the compound’s synthesis and potentially its stability could be influenced by temperature.

This compound presents an interesting area for future study, particularly given its potential role in the formation of heterocyclic compounds and possible inhibitory action on 5-LOX .

properties

IUPAC Name

4-cyano-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c17-9-11-3-5-12(6-4-11)16(20)18-10-13-8-14(21-19-13)15-2-1-7-22-15/h1-8H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQPANLGVMASLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

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